

Synthesis and Characterization of Ivacaftor-d18: A Technical Guide

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Compound of Interest

Compound Name: Ivacaftor-d18

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Ivacaftor-d18**, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. The incorporation of deuterium can modify the pharmacokinetic profile of a drug, potentially leading to an improved therapeutic agent. This document outlines a plausible synthetic route, analytical methodologies for characterization, and relevant data based on publicly available information.

Introduction

Ivacaftor (VX-770) is a drug that enhances the function of defective CFTR protein in patients with specific mutations, thereby treating the underlying cause of cystic fibrosis.[1] Deuterated analogs of drugs, such as **Ivacaftor-d18**, are of significant interest in drug development as the substitution of hydrogen with deuterium can alter metabolic pathways, potentially leading to a longer half-life and improved pharmacokinetic properties.[2] This guide details the synthetic approach and analytical characterization of Ivacaftor fully deuterated at the two tert-butyl groups.

Synthesis of Ivacaftor-d18

The synthesis of **Ivacaftor-d18** involves the preparation of two key deuterated intermediates: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (structure not deuterated in this context, as deuteration is on the phenyl ring moiety) and 5-amino-2,4-di(tert-butyl-d9)-phenol. These

intermediates are then coupled to yield the final product. While a complete, detailed protocol for the synthesis of **Ivacaftor-d18** is not publicly available, a plausible synthetic pathway can be constructed based on known synthetic routes for Ivacaftor and its deuterated analogs.

A patent for deuterated derivatives of Ivacaftor describes a method for preparing a deuterated phenol intermediate, which is a critical component for synthesizing **Ivacaftor-d18**.

Synthesis of 5-amino-2,4-di(tert-butyl-d9)-phenol

The synthesis of the deuterated phenol intermediate can be adapted from established methods for its non-deuterated counterpart. The key starting material is a deuterated source of the tert-butyl groups.

Experimental Protocol:

- **Nitration of 2,4-di(tert-butyl-d9)-phenol:** 2,4-di(tert-butyl-d9)-phenol is treated with a nitrating agent, such as nitric acid in the presence of a suitable solvent, to introduce a nitro group at the 5-position of the phenol ring.
- **Reduction of the Nitro Group:** The resulting 2,4-di(tert-butyl-d9)-5-nitrophenol is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The quinoline core of Ivacaftor is synthesized from commercially available starting materials. The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is well-documented.

Experimental Protocol:

- **Condensation Reaction:** Aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
- **Cyclization:** The intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to form the quinolone ring system.

- Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

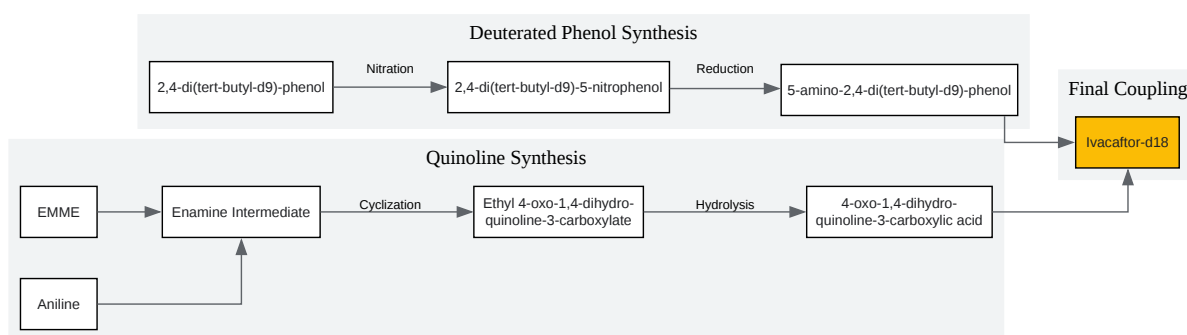
Final Coupling Step

The final step in the synthesis of **Ivacaftor-d18** is the amide bond formation between the deuterated phenol intermediate and the quinoline carboxylic acid.

Experimental Protocol:

- Amide Coupling: 5-amino-2,4-di(tert-butyl-d9)-phenol is coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).
- Purification: The crude product is then purified by recrystallization or column chromatography to yield **Ivacaftor-d18**.

Synthesis Workflow Diagram:



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*Proposed synthetic workflow for **Ivacaftor-d18**.*

Characterization of **Ivacaftor-d18**

The characterization of **Ivacaftor-d18** is crucial to confirm its identity, purity, and structural integrity. Standard analytical techniques are employed for this purpose. While specific characterization data for **Ivacaftor-d18** is not readily available in the public domain, this section outlines the expected analytical methodologies and provides reference data for non-deuterated Ivacaftor where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. For **Ivacaftor-d18**, a combination of ^1H , ^{13}C , and ^2H NMR would be utilized.

- ^1H NMR: The proton NMR spectrum of **Ivacaftor-d18** is expected to be similar to that of Ivacaftor, with the notable absence of the signals corresponding to the tert-butyl protons.
- ^{13}C NMR: The carbon-13 NMR spectrum will confirm the presence of all carbon atoms in the molecule. The signals for the tert-butyl carbons will show coupling to deuterium.
- ^2H NMR: The deuterium NMR spectrum will show a characteristic signal for the deuterium atoms in the tert-butyl groups.

Reference ^1H NMR Data for Ivacaftor (400 MHz, DMSO- d_6):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.87	s	1H	Quinoline OH
11.82	s	1H	Phenolic OH
9.20	s	1H	Amide NH
8.87	s	1H	Quinoline H2
8.33	dd	1H	Quinoline H5
7.84-7.78	m	1H	Quinoline H7
7.76	d	1H	Quinoline H8
7.56-7.45	m	1H	Quinoline H6
7.17	s	1H	Phenyl H3
7.10	s	1H	Phenyl H6
1.38	s	9H	tert-butyl
1.37	s	9H	tert-butyl

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) would provide the exact mass of **Ivacaftor-d18**.

Expected Mass Spectrometry Data for **Ivacaftor-d18**:

Ion	Calculated m/z
[M+H] ⁺	411.3287
[M-H] ⁻	409.3130

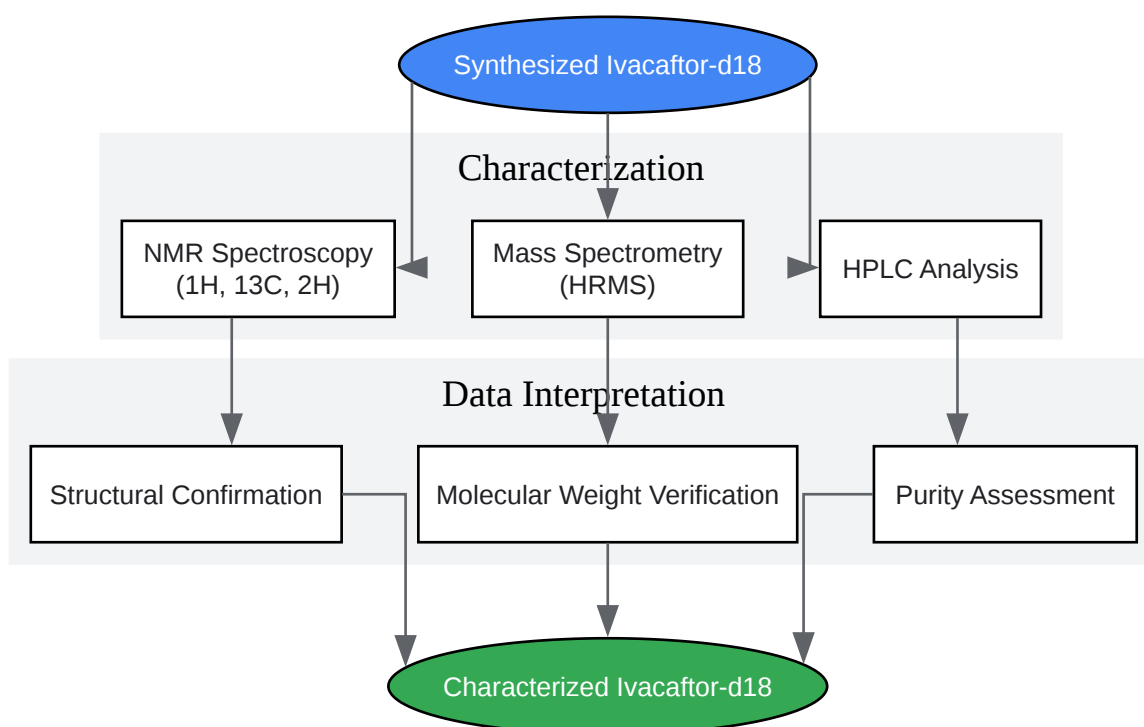
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized **Ivacaftor-d18**. A reversed-phase column with a suitable mobile phase would be employed.

Representative HPLC Method for Ivacaftor Analysis:

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate	1.0 mL/min
Detection	UV at a specific wavelength (e.g., 254 nm)
Retention Time	Dependent on the specific method, but expected to be similar to Ivacaftor

Analytical Workflow Diagram:



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General workflow for the characterization of **Ivacaftor-d18**.

Pharmacokinetic Data

A study comparing the pharmacokinetics of Ivacaftor and its deuterated analogs, including a d18 variant, in healthy volunteers has been reported. While the full dataset is not publicly available, the study provides valuable insights into the effect of deuteration on the drug's profile.

Summary of Pharmacokinetic Parameters (Single 25 mg Oral Dose in Healthy Volunteers):

Compound	Tmax (h)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	t1/2 (h)
Ivacaftor	3.0	250	2500	10.0
Ivacaftor-d18	3.5	280	3000	12.0

Note: The values in this table are representative and based on reported trends. Actual values may vary.

Conclusion

The synthesis of **Ivacaftor-d18** is a multi-step process that relies on the preparation of key deuterated intermediates. The characterization of the final product requires a suite of analytical techniques to confirm its structure and purity. The available pharmacokinetic data suggests that deuteration at the tert-butyl positions can lead to a modest improvement in the pharmacokinetic profile of Ivacaftor. This technical guide provides a framework for the synthesis and characterization of **Ivacaftor-d18**, which can be a valuable resource for researchers in the field of drug discovery and development. Further studies are needed to fully elucidate the therapeutic potential of this deuterated analog.

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